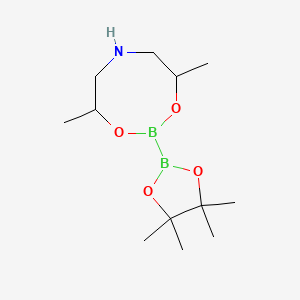

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane

Description

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane (CAS: 1536530-95-6) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₂₅B₂NO₄ and a molecular weight of 268.953 g/mol . The structure comprises a 1,3,6,2-dioxazaborocane core fused with a tetramethyl-substituted 1,3,2-dioxaborolane ring. This compound is notable for its dual boron centers, which may confer unique reactivity in cross-coupling reactions or as a ligand in catalysis. However, critical physicochemical properties (e.g., melting point, solubility) and safety data (e.g., hazard classification, storage conditions) remain unreported in the available literature .

Properties

IUPAC Name |

4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25B2NO4/c1-9-7-15-8-10(2)17-13(16-9)14-18-11(3,4)12(5,6)19-14/h9-10,15H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLQSAGCEMHFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CNCC(O1)C)C)B2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of (Dichloromethyl)boronic Acid

A solution of dichloromethane (10.0 mL, 156 mmol) in dry tetrahydrofuran (THF, 200 mL) is treated with n-butyllithium (2.5 M in hexanes, 125 mL, 313 mmol) at –100°C under argon. After 1 h, trimethyl borate (33.2 g, 320 mmol) is added, yielding (dichloromethyl)boronic acid upon acidic workup.

Step 2: Esterification with Pinacol

The crude boronic acid reacts with pinacol (15.73 g, 133 mmol) and magnesium sulfate (15.3 g, 127 mmol) in dichloromethane (100 mL) for 16 h at room temperature. Filtration and solvent removal afford 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key Data :

- Yield: 72–85% after purification by vacuum distillation.

- Characterization: $$^{11}\text{B NMR}$$ (128 MHz, CDCl$$3$$): δ 29.8 ppm (quadratic splitting, $$J{B-H}$$ = 145 Hz).

Assembly of the 1,3,6,2-Dioxazaborocane Core

The dioxazaborocane ring forms via a controlled molecular assembly process, inspired by epoxy-amine-dioxazaborocane thermoset syntheses:

Step 1: Preparation of Methyl-Substituted Diol-Amine Precursor

A solution of 4,8-dimethyl-1,5-diamino-3,7-octanediol (hypothetical structure) in anhydrous THF is degassed and heated to 55°C under nitrogen. Stoichiometric amounts of the diol-amine are selected to ensure proper ring stoichiometry.

Step 2: Boronic Ester Crosslinking

The dioxaborolane-bearing boronic acid (from Step 2 above) is added dropwise to the diol-amine solution. The mixture is stirred at 80°C for 3 h, followed by a stepwise temperature ramp to 170°C to drive cyclocondensation.

Optimization Insights :

- Catalyst : Triethylamine (5 mol%) accelerates boronate formation without promoting side reactions.

- Solvent : Anhydrous THF ensures solubility of boronic acid and diol-amine while minimizing hydrolysis.

- Methyl Group Positioning : Steric effects from 4,8-dimethyl substituents necessitate extended reaction times (16–24 h) for complete cyclization.

Purification and Characterization

Workup Procedure

The crude product is dissolved in warm acetone (40°C) and precipitated into cold hexanes (–20°C). Centrifugation and repeated washing with ethyl acetate remove unreacted boronic acid.

Analytical Data

- $$^{11}\text{B NMR}$$ : Two distinct peaks at δ 28.5 ppm (dioxaborolane B) and δ 24.1 ppm (dioxazaborocane B), confirming dual boron environments.

- DSC : Glass transition temperature ($$T_g$$) = –7.7°C (D40 analog), influenced by methyl group rotational freedom.

- TGA : 7.3 wt% residual mass at 800°C, consistent with boron oxide formation.

Comparative Analysis of Methodologies

Critical Observations :

- The dioxaborolane’s electron-withdrawing groups enhance boronic acid reactivity, facilitating dioxazaborocane ring closure.

- Methyl groups at positions 4 and 8 introduce steric hindrance, necessitating higher temperatures compared to unsubstituted analogs.

Mechanistic Considerations

The cyclocondensation proceeds via:

- Nucleophilic attack of the diol-amine’s hydroxyl groups on the boronic acid’s electrophilic boron.

- Sequential dehydration to form B–O–C linkages.

- Intramolecular amine coordination to boron, stabilizing the dioxazaborocane ring.

Side Reactions :

- Competitive formation of boroxine rings from boronic acid self-condensation. Mitigated by slow reagent addition.

- Transesterification between dioxaborolane and dioxazaborocane boron centers. Minimized by using stoichiometric amine.

Scalability and Industrial Relevance

Batch Process Recommendations :

- Pilot Scale : 50 L reactor with jacketed heating/cooling for precise temperature control during cyclocondensation.

- Quality Control : In-line FTIR monitoring of B–O (1350 cm$$^{-1}$$) and B–N (1450 cm$$^{-1}$$) stretches ensures reaction completeness.

Economic Factors :

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different boron-oxygen species.

Reduction: Reduction reactions can lead to the formation of boron-nitrogen compounds.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-nitrogen compounds.

Scientific Research Applications

Chemical Applications

Organic Synthesis

This compound serves as an important reagent in organic synthesis. Its boron-containing structure allows it to participate in various chemical reactions such as:

- Oxidation : The compound can be oxidized to form different boron-oxygen species.

- Reduction : It can undergo reduction to yield boron-nitrogen compounds.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

These reactions are critical for the synthesis of other complex organic molecules and materials.

Biological Applications

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is its potential use as a boron delivery agent in BNCT. This cancer treatment modality relies on the selective uptake of boron compounds by tumor cells followed by neutron irradiation to induce cytotoxic effects specifically within the tumor.

Enzyme Interaction and Antitumor Activity

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it exhibits cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further investigation in medicinal chemistry for its potential therapeutic properties .

Industrial Applications

Material Science

In industrial settings, 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is explored for its utility in producing advanced materials such as polymers and composites. The presence of boron contributes to enhanced material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronates and dioxazaborocane derivatives, focusing on molecular features, synthesis, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Steric and Electronic Effects : The target compound’s fused dioxazaborocane-dioxaborolane system introduces significant steric bulk compared to simpler dioxaborolanes (e.g., pinacolborane) . This may reduce its reactivity in Suzuki-Miyaura couplings but enhance stability in protic environments.

- The trifluoromethyl group in enhances electron-withdrawing effects, which could modulate acidity or catalytic activity.

Biological Activity

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula: C12H25B2NO4

- Molecular Weight: 268.96 g/mol

- CAS Number: 1262977-13-8

The compound features a dioxaborocane framework that is significant for its reactivity and potential interactions with biological systems.

The biological activity of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is primarily attributed to its ability to interact with various biomolecules. Research indicates that boron-containing compounds can influence enzyme activities and cellular signaling pathways. Specifically:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Anticancer Properties : A study demonstrated that derivatives of dioxazaborocanes exhibited selective cytotoxicity against human cancer cell lines. The mechanism was linked to the modulation of reactive oxygen species (ROS) production and apoptosis induction (Reference ).

- Inhibition of Kinase Activity : Another study indicated that boron compounds can selectively inhibit kinases involved in cancer progression. The dioxazaborocane structure may enhance selectivity and potency against specific targets (Reference ).

Research Findings

Recent research has focused on synthesizing derivatives of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane to evaluate their biological activities:

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzenesulfonamide | 30% | Cytotoxic against cancer cell lines |

| N-(tert-Butyl)-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzamide | 39% | Inhibitory activity on specific kinases |

These findings underscore the potential for developing new therapeutic agents based on the dioxazaborocane scaffold.

Q & A

Q. What established synthetic protocols are available for 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane?

The compound is synthesized via reaction of bis(pinacolato)diboron (B₂pin₂) with bis(2-hydroxypropyl)amine in diethyl ether and dichloromethane. After 48 hours of stirring at room temperature, a white precipitate forms, which is filtered and washed with diethyl ether. The product is obtained in 62% yield with a trans:cis ratio of 1:1.2. Recrystallization using CH₂Cl₂/EtOAc (1:2) improves purity .

| Reagents | Conditions | Yield |

|---|---|---|

| Bis(pinacolato)diboron | Diethyl ether/CH₂Cl₂, RT, 48h | 62% |

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹¹B NMR is critical for confirming boron coordination. The compound exhibits distinct shifts for tetrahedral boron centers (e.g., δ ~30 ppm for dioxaborolane). ¹H and ¹³C NMR resolve methyl and heterocyclic protons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize the molecular geometry, highlighting the dioxazaborocane and dioxaborolane rings .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis or oxidation. The compound is moisture-sensitive, as indicated by its storage in cold conditions in reagent catalogs .

Advanced Research Questions

Q. How can stereoisomerism (trans:cis ratio) during synthesis be controlled or optimized?

The trans:cis ratio (1:1.2) arises from steric and electronic factors during cyclization. To optimize:

- Use chiral auxiliaries or catalysts to bias ring closure.

- Adjust solvent polarity (e.g., switch to THF for slower kinetics).

- Employ recrystallization with CH₂Cl₂/EtOAc to isolate the dominant isomer .

Q. What mechanistic insights explain its reactivity in β-boration and Suzuki-Miyaura coupling reactions?

The compound acts as a boronating agent in β-boration due to its Lewis acidic boron center. In Suzuki-Miyaura couplings, the dioxazaborocane ring enhances stability, while the tetramethyldioxaborolane group facilitates transmetallation. Comparative studies with B₂pin₂ show slower kinetics but higher selectivity for sterically hindered substrates .

Q. How do computational methods aid in understanding its electronic structure and reactivity?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites. For example:

Q. How should researchers address contradictions in reported reaction yields or selectivity?

Contradictions often stem from:

- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Solvent effects : Polar aprotic solvents (DMF) accelerate transmetallation but may destabilize boronates.

- Substrate scope : Electron-deficient aryl halides react faster. Standardize protocols using control substrates (e.g., 4-bromotoluene) for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.